N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

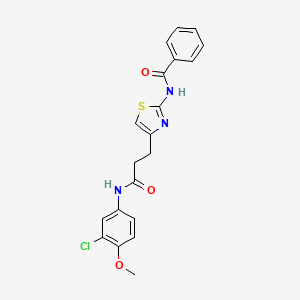

N-(4-(3-((3-Chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a thiazole ring linked to a benzamide moiety via a propyl chain.

Properties

IUPAC Name |

N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c1-27-17-9-7-14(11-16(17)21)22-18(25)10-8-15-12-28-20(23-15)24-19(26)13-5-3-2-4-6-13/h2-7,9,11-12H,8,10H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARXXXAOPJZJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural features, it can be hypothesized that the compound may interact with its targets through hydrogen bonding or other non-covalent interactions.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known compounds, it may influence pathways involving protein synthesis or signal transduction.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound.

Biological Activity

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into the compound's biological activity, including its mechanism of action, efficacy in various models, and relevant case studies.

The compound's chemical properties are as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1021255-89-9 |

| Molecular Formula | C20H17ClFN3O3S |

| Molecular Weight | 433.9 g/mol |

Preliminary studies suggest that this compound exhibits its biological effects primarily through the modulation of intracellular pathways. Specifically, it has been shown to increase the levels of APOBEC3G (A3G), a protein that plays a crucial role in inhibiting viral replication, particularly in Hepatitis B virus (HBV) models . This mechanism is significant as A3G can restrict HBV replication via both deaminase-dependent and independent pathways .

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HBV. For instance, in HepG2.2.15 cells, treatment with the compound resulted in a concentration-dependent increase in A3G levels, correlating with a significant reduction in HBV DNA replication . The half-maximal inhibitory concentration (IC50) values indicate effective antiviral properties, suggesting potential for further development as an antiviral agent.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using MTT assays. Results indicated that the compound has a favorable safety profile, with CC50 values indicating low toxicity in treated cell lines compared to controls .

Study 1: Anti-HBV Efficacy

A study conducted on the anti-HBV efficacy of this compound revealed that it effectively inhibited both wild-type and drug-resistant HBV strains. The research utilized HepG2.2.15 and HepG2.A64 cell lines to assess the antiviral activity and demonstrated significant reductions in HBV replication rates .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action highlighted that the compound promotes A3G expression, which is critical for its antiviral effects. The study concluded that enhancing A3G levels could be a viable strategy for developing new antiviral therapies against HBV and potentially other viruses .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common scaffold with several analogs:

- Thiazole ring : Central to all analogs, often substituted at the 2-position with benzamide.

- Propyl linker : Connects the thiazole to an aryl/heteroaryl amide group.

- Substituent diversity : Variations in halogenation (Cl, F), alkoxy groups (methoxy, butoxy), and heterocyclic appendages (morpholine, piperazine) modulate properties.

Key Analogous Compounds and Their Modifications

Physicochemical and Spectroscopic Comparisons

- Melting Points: Compounds with bulkier substituents (e.g., morpholinomethyl in 4d) exhibit higher melting points (218–220°C) compared to simpler analogs, likely due to increased crystallinity .

- Spectral Data :

- 1H NMR : The 3-chloro-4-methoxyphenyl group in the target compound produces distinct aromatic signals (δ 7.2–7.8 ppm) and a methoxy singlet (δ 3.8 ppm), differentiating it from dichlorophenyl analogs (δ 7.5–8.1 ppm) .

- HRMS : Molecular ion peaks confirm precise mass differences; e.g., the target compound (C20H19ClN4O3S) has a molecular weight of 454.08 g/mol, whereas 4d (C24H23Cl2N5O2S) weighs 547.09 g/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.